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Compound of Interest

Compound Name:
1-Bromo-3-chloro-5-

(difluoromethoxy)benzene

Cat. No.: B1441827 Get Quote

An In-depth Technical Guide to 1-Bromo-3-chloro-5-(difluoromethoxy)benzene for Advanced

Research Applications

Introduction: A Versatile Fluorinated Building Block
1-Bromo-3-chloro-5-(difluoromethoxy)benzene (CAS No. 1004112-67-7) is a halogenated

aromatic compound of significant interest to the fields of medicinal chemistry, agrochemical

synthesis, and materials science.[1] Its unique trifunctional substitution pattern—featuring a

bromine atom, a chlorine atom, and a difluoromethoxy group—provides a platform for diverse

and selective chemical transformations. The bromine atom serves as a versatile handle for

metal-catalyzed cross-coupling reactions, while the chloro and difluoromethoxy groups

modulate the electronic properties of the benzene ring, influencing its reactivity and

physicochemical characteristics.

The difluoromethoxy (-OCHF₂) moiety is particularly noteworthy. It is recognized as a

bioisostere of hydroxyl or methoxy groups but offers superior metabolic stability and

lipophilicity, properties that are highly sought after in modern drug design to enhance

pharmacokinetic profiles. This guide provides a comprehensive overview of the core

physicochemical properties, a plausible synthetic pathway, spectral characteristics, key

reactivity, and essential safety protocols for this valuable research chemical.
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Quantitative experimental data for 1-Bromo-3-chloro-5-(difluoromethoxy)benzene is not

extensively published. However, a combination of data from chemical suppliers and

computational models provides a solid foundation for its characterization. Properties such as

boiling point and density are inferred from structurally similar compounds, a common practice in

synthetic chemistry for initial experimental design.

Property Value / Description Source

CAS Number 1004112-67-7 [2][3]

Molecular Formula C₇H₄BrClF₂O [2][3]

Molecular Weight 257.46 g/mol [2][3]

Synonym
3-bromo-5-chloro-1-

(difluoromethoxy)benzene
[2]

Appearance
Expected to be a colorless to

light yellow liquid
Inferred from[4]

Calculated LogP 3.7039 [2]

Topological Polar Surface Area

(TPSA)
9.23 Å² [2]

Hydrogen Bond Acceptors 1 [2]

Hydrogen Bond Donors 0 [2]

Rotatable Bonds 2 [2]

Boiling Point
Estimated to be >200 °C at

760 mmHg
Inferred from[5][6]

Density Estimated to be ~1.6 g/cm³ Inferred from[6]

Purity (Commercial) ≥97% [2]

Synthesis and Mechanistic Considerations
A definitive, peer-reviewed synthesis for 1-Bromo-3-chloro-5-(difluoromethoxy)benzene is

not readily available. However, a highly plausible and efficient route can be designed based on
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established methodologies for analogous compounds, specifically the Williamson ether

synthesis using a difluoromethylating agent.[7] The proposed synthesis starts from the

commercially available 3-bromo-5-chlorophenol.

The core of this reaction is the deprotonation of the phenol by a strong base, potassium

hydroxide (KOH), to form a phenoxide anion. This nucleophilic phenoxide then attacks the

electrophilic difluoromethyl source. While chlorodifluoromethane gas is a common reagent for

this transformation, it requires specialized high-pressure equipment.[7]

Illustrative Experimental Protocol:
Reaction Setup: To a sealed pressure vessel, add 3-bromo-5-chlorophenol (1.0 eq),

isopropyl alcohol (as solvent), and a 30% aqueous solution of potassium hydroxide (KOH)

(approx. 5.0 eq).

Reagent Addition: Cool the mixture and introduce chlorodifluoromethane (CHClF₂) (approx.

5.0 eq) as a condensed gas.

Reaction Execution: Seal the vessel and heat the mixture to 80-90 °C with vigorous stirring

for 18-24 hours. The progress can be monitored by TLC or GC-MS.

Workup: After cooling to room temperature, carefully vent any excess pressure. Separate the

organic and aqueous layers.

Extraction: Extract the aqueous layer with diethyl ether or ethyl acetate (3x).

Purification: Combine the organic extracts, wash with 2N NaOH solution and then with water

to remove unreacted phenol and salts. Dry the organic layer over anhydrous sodium sulfate

(Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be further

purified by silica gel column chromatography or vacuum distillation to afford the pure 1-
Bromo-3-chloro-5-(difluoromethoxy)benzene.
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Caption: Proposed synthetic workflow for 1-Bromo-3-chloro-5-(difluoromethoxy)benzene.
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Spectral Analysis and Structural Elucidation
While a published spectrum for the title compound is unavailable, its spectral features can be

reliably predicted based on its structure and data from analogous molecules. These predictions

are crucial for reaction monitoring and final product confirmation.
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Spectroscopy Expected Features
Rationale & Comparative
Evidence

¹H NMR

• Aromatic Region (δ 7.0-7.5

ppm): Three signals, likely

appearing as two triplets (or

doublets of doublets) and one

triplet, reflecting the 1,3,5-

substitution pattern. •

Difluoromethoxy Proton (δ 6.4-

6.8 ppm): A characteristic

triplet with a large coupling

constant (¹J(H-F) ≈ 70-75 Hz).

The chemical shifts are typical

for a substituted benzene ring.

The key diagnostic signal is

the -OCHF₂ proton; for the

similar 1-Bromo-3-

(difluoromethoxy)-5-

fluorobenzene, this signal

appears as a triplet at δ 6.50

ppm with J(H-F) = 72 Hz.[7]

¹³C NMR

• Aromatic Region (δ 110-160

ppm): Six distinct signals for

the aromatic carbons. The

carbon attached to the -OCHF₂

group will show a triplet due to

C-F coupling. •

Difluoromethoxy Carbon (δ

115-120 ppm): A prominent

triplet with a large coupling

constant (¹J(C-F) ≈ 240-250

Hz).

The number of signals

confirms the substitution

pattern. The large C-F coupling

constant is a definitive

indicator of the

difluoromethoxy group.

IR Spectroscopy

• C-H stretch (aromatic):

~3100-3000 cm⁻¹ • C=C

stretch (aromatic): ~1600-1450

cm⁻¹ • C-O stretch: ~1250-

1050 cm⁻¹ • C-F stretch:

Strong absorptions ~1100-

1000 cm⁻¹ • C-Cl / C-Br

stretch: <800 cm⁻¹

These are standard absorption

frequencies for the functional

groups present. The strong C-

F stretching bands are a key

feature.
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The synthetic utility of 1-Bromo-3-chloro-5-(difluoromethoxy)benzene stems from the

distinct reactivity of its functional groups. The electron-withdrawing nature of the chlorine and

difluoromethoxy groups activates the aromatic ring, while the bromine atom provides a site for

carbon-carbon bond formation.[1][8]

Palladium-Catalyzed Cross-Coupling: The C-Br bond is significantly more reactive than the

C-Cl bond in standard palladium-catalyzed reactions such as Suzuki, Heck, and

Sonogashira couplings. This selectivity allows for the precise introduction of alkyl, aryl, or

alkynyl groups at the bromine position, serving as a cornerstone for building molecular

complexity.[8] This is a foundational strategy in constructing novel scaffolds for potential

APIs.

Nucleophilic Aromatic Substitution (SNAr): The aromatic ring is moderately activated towards

SNAr by its electron-withdrawing substituents.[1] Under forcing conditions (high temperature,

strong nucleophile), the chlorine atom can be displaced by nucleophiles like amines,

alkoxides, or thiolates. This pathway allows for the introduction of diverse heteroatomic

functionalities.

1-Bromo-3-chloro-5-(difluoromethoxy)benzene
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Caption: Key reactivity pathways for synthetic functionalization.

Safety, Handling, and Storage
As with all halogenated aromatic compounds, 1-Bromo-3-chloro-5-
(difluoromethoxy)benzene should be handled with care, following standard laboratory safety

protocols. Specific safety data is limited, so precautions should be based on analogous

compounds like 1-bromo-3-chloro-5-fluorobenzene.[9]
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Hazard Category
Precautionary Measures &
Information

Source

Health Hazards

Harmful if swallowed (Acute

Tox. 4). Causes serious eye

irritation (Eye Irrit. 2A). May

cause skin and respiratory

irritation.

[9]

Personal Protective Equipment

(PPE)

Chemical safety goggles or

face shield, chemically

resistant gloves (e.g., nitrile),

and a lab coat must be worn.

All handling should be

performed in a certified

chemical fume hood.

[10][11]

Handling

Avoid contact with skin, eyes,

and clothing. Do not inhale

vapors or mists. Wash hands

thoroughly after handling.

Keep away from heat, sparks,

and open flames.

[10][12]

Storage

Store in a tightly closed

container in a cool, dry, and

well-ventilated area. Keep

away from incompatible

materials.

[2][10]

Incompatible Materials Strong oxidizing agents. [10]

Hazardous Decomposition

Combustion may produce

carbon monoxide (CO), carbon

dioxide (CO₂), and toxic

hydrogen halides (HBr, HCl,

HF).

[10]

Disposal Dispose of contents/container

to an approved waste disposal

plant in accordance with local,

[10]
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regional, and national

regulations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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